molecular formula C11H21NO3 B8218185 Tert-butyl cis-3-hydroxy-2-methyl-piperidine-1-carboxylate

Tert-butyl cis-3-hydroxy-2-methyl-piperidine-1-carboxylate

Cat. No.: B8218185
M. Wt: 215.29 g/mol
InChI Key: ADVNLLSPFSWKPK-IUCAKERBSA-N
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Description

Tert-butyl cis-3-hydroxy-2-methyl-piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a carboxylate group attached to a piperidine ring. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl cis-3-hydroxy-2-methyl-piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and other reagents. One common method involves the reaction of cis-3-hydroxy-2-methyl-piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and typically requires a solvent such as dichloromethane .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl cis-3-hydroxy-2-methyl-piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction may yield a different piperidine derivative .

Scientific Research Applications

Tert-butyl cis-3-hydroxy-2-methyl-piperidine-1-carboxylate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl cis-3-hydroxy-2-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylate groups may participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways and contribute to the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl cis-3-hydroxy-2-methyl-piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

tert-butyl (2S,3S)-3-hydroxy-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-9(13)6-5-7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVNLLSPFSWKPK-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CCCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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